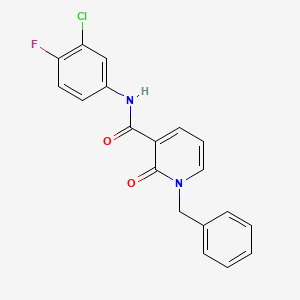
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors have been extensively studied for their potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.
作用機序
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide inhibits the activity of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide by binding to their active site and preventing them from removing acetyl groups from histones. This leads to an increase in the acetylation levels of histones, which can alter gene expression patterns. The exact mechanism of action of HDAC inhibitors is not fully understood, but it is thought to involve changes in chromatin structure, alterations in transcription factor activity, and changes in the expression of non-coding RNAs.
Biochemical and Physiological Effects
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It can also modulate the immune system by affecting the function of immune cells such as T cells and dendritic cells. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide, which makes it a valuable tool for studying the role of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide in gene expression and disease. It is also relatively easy to synthesize and has good stability, which makes it suitable for use in long-term experiments. However, it also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, it can have off-target effects on other enzymes and proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide. One area of interest is in developing more potent and selective HDAC inhibitors that can be used for therapeutic applications. Another area of interest is in understanding the mechanisms of action of HDAC inhibitors and how they affect gene expression and disease. Finally, there is a need for more studies on the safety and toxicity of HDAC inhibitors, particularly in long-term use and in combination with other drugs.
合成法
The synthesis of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide involves a multi-step process that requires expertise in organic chemistry. The starting material is 3-chloro-4-fluoroaniline, which is reacted with benzyl chloroformate to form the benzyl carbamate derivative. The benzyl carbamate derivative is then reacted with 2-pyridinecarboxylic acid to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which are involved in packaging DNA into chromatin. HDAC inhibitors, such as 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide, can restore the acetylation levels of histones, leading to changes in gene expression that can have therapeutic effects.
特性
IUPAC Name |
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-16-11-14(8-9-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQLWQWULVUSAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

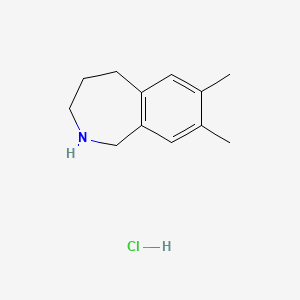
![N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2400971.png)

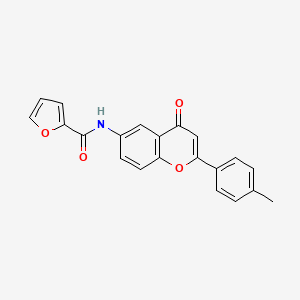
![2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2400974.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2400977.png)
![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)
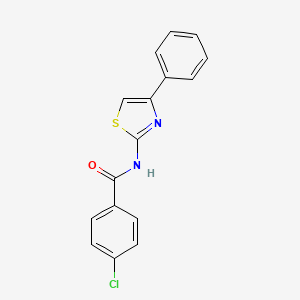
![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2400983.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one](/img/structure/B2400984.png)
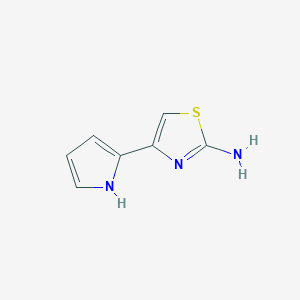
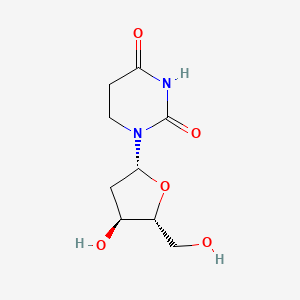
![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)
![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2400992.png)